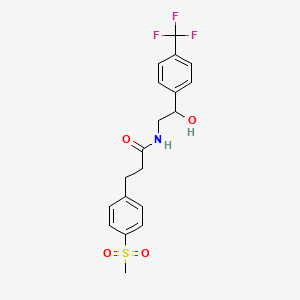
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H20F3NO4S and its molecular weight is 415.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound featuring both trifluoromethyl and sulfonyl groups, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C17H18F3NO3S
- Molecular Weight : Approximately 375.39 g/mol
Structural Characteristics
The structural features of the compound include:
- A trifluoromethyl group, which enhances lipophilicity and may influence biological interactions.
- A methylsulfonyl group, known for its role in enhancing solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, urea derivatives containing sulfonyl groups have shown cytotoxic effects against various cancer cell lines:
This suggests that the incorporation of sulfonyl moieties can enhance the anticancer efficacy of related compounds.
Inhibition of COX Enzymes
Another study highlighted the potential of related compounds as selective inhibitors of cyclooxygenase-2 (COX-2). For example, a compound structurally similar to this compound demonstrated:
This selectivity indicates a promising therapeutic profile for inflammatory conditions.
The biological activity of this compound may be attributed to several mechanisms:
- Down-regulation of Oncogenes : Studies have shown that related compounds can down-regulate key oncogenes such as PALB2, BRCA1, and BRCA2 in specific cancer cell lines, indicating a potential mechanism for their anticancer effects .
- Protein Interactions : Molecular docking studies suggest that these compounds can effectively inhibit target proteins involved in cancer progression, such as enoyl reductase in Escherichia coli and human Son of sevenless homolog 1 (SOS1) .
Table: Summary of Biological Activities
| Activity Type | Related Compound | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | Urea Derivative | 12.4 - 17.8 | Effective against HCT116 and HePG2 cell lines |
| COX-2 Inhibition | Similar Compound | 0.25 | Selective inhibition compared to COX-1 |
| Gene Expression | Various Compounds | N/A | Down-regulates oncogenes in cancer cells |
Clinical Relevance
While this compound is still under investigation and not yet approved for clinical use, its structural characteristics suggest potential applications in treating cancers and inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4S/c1-28(26,27)16-9-2-13(3-10-16)4-11-18(25)23-12-17(24)14-5-7-15(8-6-14)19(20,21)22/h2-3,5-10,17,24H,4,11-12H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJZEZILUMSWGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














